An In-depth Technical Guide to the Chemical Properties of Piperitenone Oxide
An In-depth Technical Guide to the Chemical Properties of Piperitenone Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone (B1678436) oxide (CAS No: 35178-55-3), a naturally occurring oxygenated monoterpene, is a significant constituent of the essential oils from various plants, particularly within the Mentha (mint) genus.[1] Also known by its synonyms, lippione and rotundifolone, this compound has garnered substantial scientific interest for its diverse and potent biological activities.[2] These activities, including anticancer, antimicrobial, antiviral, and insecticidal properties, position piperitenone oxide as a promising candidate for further investigation in the fields of pharmacology and drug development.[1][3]
This technical guide provides a comprehensive overview of the chemical properties of piperitenone oxide, including its physicochemical characteristics, spectroscopic data, synthesis, and known biological activities. Detailed experimental protocols and hypothesized signaling pathways are presented to facilitate further research and application.
Physicochemical Properties
Piperitenone oxide is a colorless solid with a characteristic herbaceous, minty aroma.[4] Its core chemical structure is 6-methyl-3-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Piperitenone Oxide
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄O₂ | [2][5][6] |
| Molecular Weight | 166.22 g/mol | [2][5][6] |
| CAS Number | 35178-55-3 | [2][5][6] |
| Appearance | Colorless solid | [4][7] |
| Melting Point | 25 - 27.5 °C | [5][8][9] |
| Boiling Point | 255-256 °C @ 760 mmHg;128 °C @ 10 Torr | [5][9][10] |
| Density | ~1.03 - 1.11 g/cm³ at 20-22 °C | [6][8][9] |
| Vapor Pressure | 0.016 mmHg @ 25 °C (estimated) | [5] |
| Flash Point | 107.3 °C | [6][9] |
| Solubility | Soluble in DMSO, ethanol, methanol, benzene, petroleum.[2][11] Sparingly soluble in water.[5][12] |
Spectroscopic Data
The structural elucidation of piperitenone oxide is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are critical for confirming the structure of piperitenone oxide. Key chemical shifts from literature are summarized in Table 2. A study involving extracts from Mentha longifolia identified piperitenone oxide and provided detailed 2D NMR correlation data (HSQC, HMBC) to confirm the assignments.[2][10] For instance, the proton signal of the epoxide moiety at δ 3.20 (H-2) shows HMBC correlations to the carbonyl carbon (C-1, δ ~198 ppm) and other key carbons in the ring structure.[2][10]
Table 2: Key ¹H and ¹³C NMR Chemical Shifts for Piperitenone Oxide in CDCl₃
| Atom | ¹³C Shift (ppm) | ¹H Shift (ppm) | Key Correlations (HMBC) |
| C-1 | ~198.0 | - | H-2 |
| C-2 | ~63.2 | ~3.20 | C-1, C-6, C-3, C-10 |
| C-3 | ~63.1 | - | H-2 |
| C-4 | - | - | - |
| C-5 | - | - | - |
| C-6 | ~129.0 | - | H-2, Methyl Protons (C-8/9) |
| C-7 | ~149.0 | - | Methyl Protons (C-8/9) |
| C-8/9 | ~23.3 | ~2.07 / ~1.77 | C-7, C-6 |
| C-10 | ~21.7 | - | H-2 |
| Data derived from studies on Mentha longifolia extracts.[2][10] A full spectrum is available for viewing on the SpectraBase database.[4] |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification and quantification of piperitenone oxide in essential oil samples.[13] The electron ionization (EI) mass spectrum is a key identifier.
Infrared (IR) Spectroscopy
The IR spectrum of piperitenone oxide is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the C-O-C stretching of the epoxide ring, and C-H stretching and bending vibrations.
Chemical Reactivity and Stability
Piperitenone oxide's reactivity is primarily dictated by the presence of three key functional groups: an α,β-unsaturated ketone, an epoxide ring, and allylic protons.
-
Epoxide Ring Opening: The epoxide is susceptible to ring-opening reactions under both acidic and basic conditions, yielding diol products or other derivatives. This is a common reaction for epoxides.
-
Ketone Reactions: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or nucleophilic addition.
-
Stability: As a reactive α,β-unsaturated ketone derivative, piperitenone oxide may be susceptible to degradation under certain conditions, such as exposure to high temperatures, strong acids or bases, and UV light.[14] For optimal stability, it should be stored at low temperatures (-20°C for long-term), protected from light, and under an inert atmosphere.[14]
Synthesis and Isolation
Synthesis
The primary method for synthesizing piperitenone oxide is through the epoxidation of its precursor, piperitenone.[15][16] Piperitone (B146419) itself can be synthesized via several routes, including the condensation of mesityl oxide with methyl vinyl ketone derivatives.[9][17]
This protocol is based on the epoxidation of piperitenone using hydrogen peroxide under weakly basic conditions.[15]
-
Dissolution: Dissolve piperitenone (1 equivalent) in a suitable solvent like methanol.
-
Buffering: Add the solution to a phosphate (B84403) buffer (e.g., pH 8-9) to maintain weakly basic conditions.
-
Epoxidation: Cool the mixture in an ice bath. Add hydrogen peroxide (e.g., 30% aqueous solution, 1.1-1.5 equivalents) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, quench any remaining peroxide by adding a reducing agent (e.g., sodium sulfite (B76179) solution). Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield racemic (±)-piperitenone oxide.[15]
Isolation from Natural Sources
Piperitenone oxide is abundant in the essential oils of plants like Mentha spicata and Mentha suaveolens.[1][11]
-
Hydrodistillation: Subject the air-dried aerial parts of the plant material to hydrodistillation for approximately 3 hours using a Clevenger-type apparatus to extract the essential oil.[13]
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate or magnesium sulfate.
-
Fractionation: Perform column chromatography on the crude essential oil.[13]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent like pentane (B18724) or hexane (B92381) and gradually adding a more polar solvent like diethyl ether or ethyl acetate.[11][13]
-
-
Analysis and Collection: Collect the fractions and analyze them by TLC or GC-MS to identify those containing pure piperitenone oxide.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the isolated piperitenone oxide.[11]
Biological Activities and Signaling Pathways
Piperitenone oxide exhibits a wide array of biological activities. While the precise molecular mechanisms are still under active investigation, several putative signaling pathways have been proposed based on preliminary data and comparisons with structurally related compounds like piperine (B192125).[6][18]
Anticancer Activity
Piperitenone oxide is a potent inducer of differentiation in the RCM-1 human colon cancer cell line, suggesting a potential role in cancer therapy.[5][19] The epoxide functional group is crucial for this activity.[15] While the exact pathway is unknown, it has been hypothesized that it may involve the modulation of pathways related to cell growth and differentiation, such as the TGF-β/SMAD pathway.[18][19]
Anti-inflammatory Activity
While direct mechanistic studies on piperitenone oxide are scarce, it has been shown to possess anti-inflammatory effects.[1][6] Research on the related compound piperine has shown potent inhibition of key inflammatory pathways like NF-κB and MAPK, which are central regulators of inflammatory gene expression.[20][21] It is plausible that piperitenone oxide shares similar mechanisms.
Other Activities
-
Antimicrobial: Piperitenone oxide has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[13][18]
-
Antiviral: It exhibits antiviral properties against Herpes Simplex Virus Type 1 (HSV-1).[18]
-
Insecticidal: It is a potent insecticidal agent against the malaria vector Anopheles stephensi, showing larvicidal, ovicidal, and repellent effects.[18]
Experimental Protocols for Biological Assays
The following protocols provide a framework for evaluating the biological activities of piperitenone oxide.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Suspension: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) equivalent to a 0.5 McFarland turbidity standard.[13][18]
-
Serial Dilution: Prepare two-fold serial dilutions of piperitenone oxide in a 96-well microtiter plate containing MHB. Use DMSO to aid solubility, ensuring the final concentration does not exceed 2%.[13][18]
-
Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of piperitenone oxide that completely inhibits visible bacterial growth.[13]
Protocol: Antiviral Plaque Reduction Assay
-
Cell Culture: Grow a confluent monolayer of Vero cells in 24-well plates.[18]
-
Infection: Infect the cells with HSV-1 for 1 hour.
-
Treatment: Remove the virus and add fresh medium containing various concentrations of piperitenone oxide.
-
Incubation: Incubate the plates for 24-48 hours to allow for plaque formation.
-
Staining: Fix the cells and stain with a solution like crystal violet.
-
Analysis: Count the number of plaques in each well and calculate the percentage of viral inhibition relative to an untreated control.[18]
Conclusion
Piperitenone oxide is a multifaceted monoterpene with a range of compelling chemical and biological properties. Its potential applications in medicine and agriculture warrant further in-depth investigation. This guide provides a foundational resource of its chemical characteristics, synthesis, and biological activities to support and stimulate future research into its mechanisms of action and therapeutic potential. Elucidating the specific molecular targets and signaling pathways remains a key area for future studies, which will be crucial for translating its promising in vitro activities into viable applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. piperitenone oxide, 35178-55-3 [thegoodscentscompany.com]
- 8. Piperitone oxide, (1S,2S,4R)- | C10H16O2 | CID 6430800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated Piperitone Oxide, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijisrt.com [ijisrt.com]
- 17. CN103755539A - Synthesis method for piperitone - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. The Promise of Piperine in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
